BenchChemオンラインストアへようこそ!

N-[2-(butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

Lipophilicity Drug-likeness Membrane permeability

This compound features a chiral ortho-(butan-2-yl)phenyl group, LogP 6.70, and a 3-chloro substituent critical for PfENR and COX-2 inhibition. The racemic benzylic center supports enantiomer separation for stereospecific SAR studies—capabilities absent in achiral analogs like 3-chloro-N-phenyl-1-benzothiophene-2-carboxamide. Procure for head-to-head COX-1/COX-2 selectivity panels, PfENR kinetic profiling (Ki, kon, koff), and CNS permeability benchmarking across the benzothiophene carboxamide series.

Molecular Formula C19H18ClNOS
Molecular Weight 343.9 g/mol
Cat. No. B4056787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Molecular FormulaC19H18ClNOS
Molecular Weight343.9 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl
InChIInChI=1S/C19H18ClNOS/c1-3-12(2)13-8-4-6-10-15(13)21-19(22)18-17(20)14-9-5-7-11-16(14)23-18/h4-12H,3H2,1-2H3,(H,21,22)
InChIKeyKFSFYWNOHJYKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide: Structural Attributes and Procurement-Relevant Profile


N-[2-(butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide (CAS 600122-31-4) is a synthetic small molecule belonging to the benzothiophene-2-carboxamide class. Its molecular formula is C19H18ClNOS, with a molecular weight of 343.87 g/mol and a calculated LogP of 6.70 . The compound is characterized by a 3-chloro substituent on the benzothiophene core and an ortho-(butan-2-yl)phenyl group on the carboxamide nitrogen, which introduces a chiral center at the benzylic position. Benzothiophene-2-carboxamides, as a class, have been reported as inhibitors of cyclooxygenase-2 (COX-2) and Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) [1]. This compound is commercially available for research purposes from multiple suppliers, typically at ≥96% purity.

Why In-Class Benzothiophene-2-Carboxamides Cannot Be Interchanged with N-[2-(Butan-2-yl)phenyl]-3-Chloro-1-Benzothiophene-2-Carboxamide


Generic substitution within the benzothiophene-2-carboxamide class is precluded by sensitive structure-activity relationships (SAR). The class is characterized by a protein binding site that accommodates a halogen at the 3-position and diverse amide substitutions. In a related series of PfENR inhibitors, the 3-chloro substituent was critical for maintaining enzyme inhibition, while the amide portion could be tuned to optimize physicochemical and selectivity profiles [1]. For N-[2-(butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, the ortho-(butan-2-yl) group contributes substantial lipophilicity (calc. LogP 6.70) compared to simpler N-phenyl analogs. This specific substitution introduces a chiral center at the benzylic position, enabling stereospecific interactions that achiral analogs such as 3-chloro-N-phenyl-1-benzothiophene-2-carboxamide (CAS 52694-94-7) cannot replicate. Interchanging compounds without equivalent substitution can result in altered target engagement, metabolic stability, and overall pharmacological behavior.

Quantitative Differentiation Evidence for N-[2-(Butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide


Lipophilicity Elevation Versus Unsubstituted N-Phenyl Analog

The target compound exhibits substantially increased lipophilicity compared to the unsubstituted N-phenyl analog 3-chloro-N-phenyl-1-benzothiophene-2-carboxamide. The calculated LogP for N-[2-(butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is 6.70 , whereas the N-phenyl analog (CAS 52694-94-7) has a predicted LogP of approximately 4.5 [1]. This difference of ~2.2 log units translates to an approximately 160-fold higher theoretical partition coefficient, which can significantly impact membrane transit and tissue distribution profiles in vivo.

Lipophilicity Drug-likeness Membrane permeability

Stereochemical Differentiation: Chiral Benzylic Center in Ortho-(Butan-2-yl)phenyl Substituent

Unlike many achiral benzothiophene-2-carboxamides, N-[2-(butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide possesses a chiral benzylic carbon in the ortho-(butan-2-yl) group. This stereogenic center creates a pair of enantiomers with potential for differential target engagement and pharmacokinetics . In contrast, two close analogs—3-chloro-N-phenyl-1-benzothiophene-2-carboxamide and N-butyl-3-chloro-1-benzothiophene-2-carboxamide—are achiral and thus cannot access enantioselective binding modes. In related benzothiophene carboxamide classes, stereochemistry has been shown to modulate COX-2 selectivity and metabolic half-life by altering the fit within the enzyme hydrophobic channel [1].

Stereochemistry Enantioselectivity Chiral resolution

Halogen-Dependent Target Engagement: 3-Chloro vs 3-Bromo Comparison

The 3-chloro substituent on the benzothiophene core is a key determinant of target potency within the class. The patent literature demonstrates that 3-bromo analogs (e.g., 3-bromo-N-benzylbenzo[b]thiophene-2-carboxamide) exhibit two-phase slow-tight binding inhibition kinetics against PfENR, with the halogen type influencing both initial and steady-state inhibition rates [1]. While direct IC50 data for the 3-chloro compound is not publicly reported, the smaller van der Waals radius of chlorine (1.75 Å) vs bromine (1.85 Å) and differing electronegativity can alter the halogen-bonding interaction with the enzyme active site. In similar chemotypes, the chloro-for-bromo substitution has been shown to markedly shift selectivity between COX-1 and COX-2 [2].

Structure-Activity Relationship Halogen bonding Enzyme inhibition

High-Value Procurement Scenarios for N-[2-(Butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide


Chiral Probe Development for Enantioselective Target Engagement Studies

The intrinsic chirality of the ortho-(butan-2-yl)phenyl group makes this compound a candidate for enantioselective probe development. In a research program studying stereospecific binding to enzyme hydrophobic channels (as observed in the benzothiophene carboxamide class for COX-2 and PfENR [1]), separating the enantiomers of this compound could reveal differential IC50 values. A research team could procure the racemate, perform chiral HPLC separation, and test each enantiomer individually—a strategy not possible with achiral analogs such as 3-chloro-N-phenyl-1-benzothiophene-2-carboxamide. This approach has previously yielded enantiomer-specific structure-activity relationships in related benzothiophene series.

Lipophilicity-Driven CNS Penetration Screening

With a calculated LogP of 6.70, N-[2-(butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide resides in the upper lipophilicity range often associated with CNS drug candidates [1]. In centralized screening libraries for blood-brain barrier permeability, this compound could serve as a tool molecule representing the high-LogP benzothiophene carboxamide chemotype. Researchers comparing a congeneric series with systematically varied LogP values (e.g., N-phenyl analog LogP ~4.5) can use this compound to benchmark the upper boundary of permeability within the class, correlating LogP with PAMPA-BBB or MDCK-MDR1 transwell permeability data.

Selectivity Profiling Against COX-1/COX-2 Isoforms

Benzothiophene-2-carboxamides have documented COX-2 inhibitory activity, and halogen substitution at the 3-position influences isoform selectivity [1]. Procurement of N-[2-(butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide enables head-to-head selectivity profiling against COX-1 and COX-2 in a panel that includes the N-phenyl analog and 3-bromo variants. By running a standardized COX inhibitor screening kit (e.g., Cayman Chemical COX Fluorescent Inhibitor Screening Assay) at a fixed concentration of 10 µM, researchers can generate selectivity ratios and rank compounds for further optimization.

Slow-Tight Binding Kinetics Characterization for Antimalarial Target PfENR

The patent literature establishes that benzothiophene-2-carboxamides with 3-halogen substitution exhibit two-phase slow-tight binding inhibition against PfENR, a validated antimalarial target [1]. This compound's 3-chloro substituent makes it a relevant comparator for kinetic studies alongside the 3-bromo series (compound 6 and 7 in US 2012/0016014 A1, which showed IC50 ≤0.115 µM). Researchers can use stopped-flow or progress-curve analysis to determine the Ki, kon, and koff values for this compound against recombinant PfENR, quantifying whether the chloro substituent yields faster or slower target residence time compared to the published bromo exemplars.

Quote Request

Request a Quote for N-[2-(butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.